
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is a complex organic compound with the molecular formula C23H30NO4P. This compound is characterized by the presence of a dibutylcarbamoyl group, a phenyl ring, a methyl group, and a phosphoryl group attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves multiple steps, starting with the preparation of the dibutylcarbamoyl phenyl precursor. This precursor is then reacted with methylphosphoryl chloride under controlled conditions to form the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .
Aplicaciones Científicas De Investigación
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(Diethylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dipropylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
- 2-((2-(Dibutylcarbamoyl)phenyl)(ethyl)phosphoryl)benzoic acid
Uniqueness
2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group enhances its lipophilicity, while the phosphoryl group provides opportunities for coordination chemistry and biochemical interactions .
Propiedades
Fórmula molecular |
C23H30NO4P |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-[[2-(dibutylcarbamoyl)phenyl]-methylphosphoryl]benzoic acid |
InChI |
InChI=1S/C23H30NO4P/c1-4-6-16-24(17-7-5-2)22(25)18-12-8-10-14-20(18)29(3,28)21-15-11-9-13-19(21)23(26)27/h8-15H,4-7,16-17H2,1-3H3,(H,26,27) |
Clave InChI |
LUPJKLVUQHHQJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


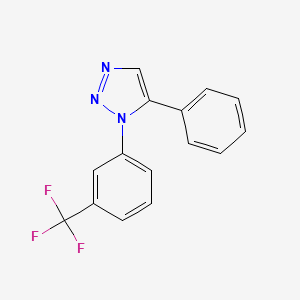
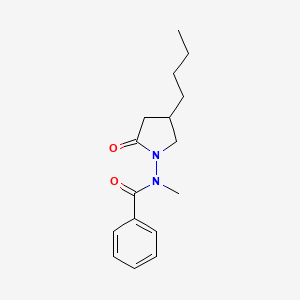
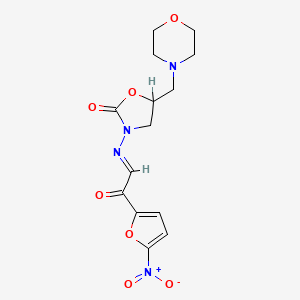

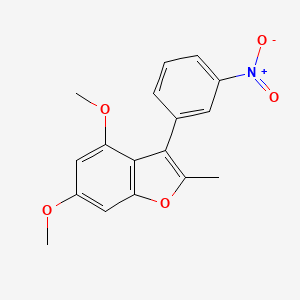

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
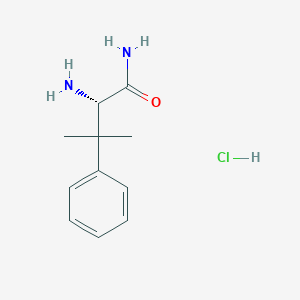
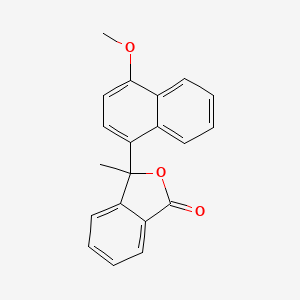
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)


![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
